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molecular formula C15H11F3OS B8335028 4-[(4-Methylphenyl)thio]-3-(trifluoromethyl)benzaldehyde

4-[(4-Methylphenyl)thio]-3-(trifluoromethyl)benzaldehyde

Cat. No. B8335028
M. Wt: 296.31 g/mol
InChI Key: JWBQCUOQCUEOEW-UHFFFAOYSA-N
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Patent
US06518268B1

Procedure details

Using 4-fluoro-5-(trifluoromethyl)benzaldehyde (0.20 g, 1.0 mmol), 4-[(4-methylphenyl)thio]-3-(trifluoromethyl)benzaldehyde (0.30 g, 100%) was obtained in a manner similar to the synthesis of 5-bromo-2-[(4-methylphenyl)thio]benzaldehyde.
Name
5-bromo-2-[(4-methylphenyl)thio]benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:9]([C:10]([F:13])([F:12])[F:11])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.BrC1C=CC([S:23][C:24]2[CH:29]=[CH:28][C:27]([CH3:30])=[CH:26][CH:25]=2)=C(C=1)C=O>>[CH3:30][C:27]1[CH:28]=[CH:29][C:24]([S:23][C:2]2[CH:3]=[CH:4][C:5]([CH:6]=[O:7])=[CH:8][C:9]=2[C:10]([F:13])([F:12])[F:11])=[CH:25][CH:26]=1

Inputs

Step One
Name
5-bromo-2-[(4-methylphenyl)thio]benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)SC1=CC=C(C=C1)C
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)SC1=C(C=C(C=O)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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